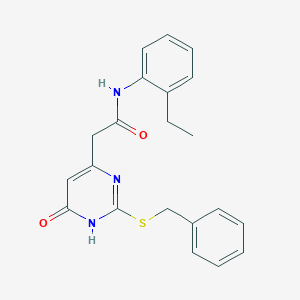
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a benzylthio group, a pyrimidinone ring, and an acetamide group with a 2-ethylphenyl substituent . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms and a carbonyl group. This ring is substituted with a benzylthio group and an acetamide group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the carbonyl group in the pyrimidinone ring could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carbonyl group and the amide group could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
Thymidylate Synthase and Dihydrofolate Reductase Inhibition
The compound under discussion is structurally similar to various synthesized analogs that have demonstrated potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making their inhibitors valuable as antitumor agents. For instance, compounds with a 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold have shown high inhibitory activity against both human TS and DHFR, indicating their potential in cancer therapy (Gangjee et al., 2008). Similarly, derivatives with 6-ethyl substitution have demonstrated enhanced potency and a broader spectrum of tumor inhibition (Gangjee et al., 2009).
Antimicrobial Activity
Compounds bearing the core pyrimidinylthioacetamide structure have also been explored for their antimicrobial properties. Various synthesized imines and thiazolidinones, related in structure to the compound , have shown promising antibacterial and antifungal activities. This suggests the potential application of these compounds in addressing microbial resistance (Fuloria et al., 2009). Moreover, a novel series of 2-mercaptobenzimidazole derivatives have demonstrated excellent activity against a panel of microorganisms, further highlighting the antimicrobial potential of these chemical structures (Devi et al., 2022).
Anticancer Activity
The exploration of thiazolidinone and pyrimidine derivatives has led to the identification of compounds with significant anticancer activities. For instance, derivatives synthesized through reactions involving 2-cyano-N-furan-2-ylmethyl acetamides have shown potent and selective cytotoxic effects against leukemia cell lines, suggesting their potential as anticancer agents (Horishny et al., 2021).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-2-16-10-6-7-11-18(16)23-19(25)12-17-13-20(26)24-21(22-17)27-14-15-8-4-3-5-9-15/h3-11,13H,2,12,14H2,1H3,(H,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFPNWKORRFKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


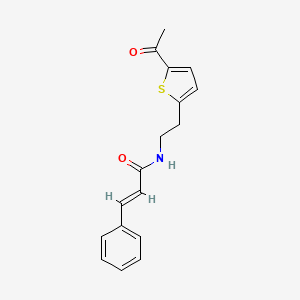
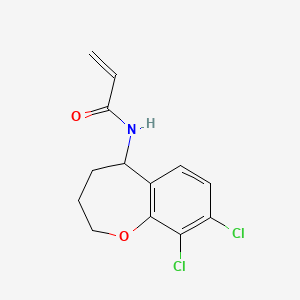
![1-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2777199.png)

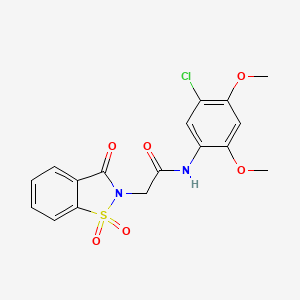
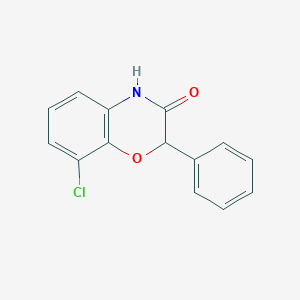
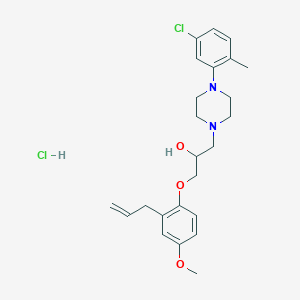
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide](/img/structure/B2777207.png)


![2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate](/img/structure/B2777212.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2777214.png)